N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c21-17-8-10-18(11-9-17)24-13-12-22-20(23)14-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHMDDQKGLMALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the fluorophenoxyethyl intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate ethylating agent under basic conditions.
Coupling with naphthalene derivative: The intermediate is then coupled with a naphthalene derivative, such as 1-naphthylacetic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the acetamide bond, which can be achieved by reacting the coupled product with an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Strong nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chlorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide
- N-(2-(4-bromophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide
- N-(2-(4-methylphenoxy)ethyl)-2-(naphthalen-1-yl)acetamide
Uniqueness
The presence of the fluorine atom in N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide may confer unique properties such as increased metabolic stability, altered electronic properties, and potential for specific interactions with biological targets compared to its analogs with different substituents.
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a 4-fluorophenoxy group, an ethyl linker, a naphthalen-1-yl moiety, and an acetamide functional group. Its unique structure contributes to its biological properties, enhancing its interaction with various biological targets.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds containing the naphthyl and fluorophenoxy groups. For instance, derivatives similar to this compound demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 μg/mL against tested pathogens .
- Biofilm Inhibition : These compounds exhibited strong antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction assays .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways critical for microbial survival.
Cytotoxicity Studies
In toxicity assessments, related compounds exhibited low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile with IC50 values exceeding 60 μM, suggesting non-cytotoxicity at therapeutic concentrations .
Comparative Analysis with Similar Compounds
A comparative study of this compound and structurally similar compounds reveals unique advantages:
| Compound Name | Structure | MIC (μg/mL) | Biofilm Reduction (%) | IC50 (μM) |
|---|---|---|---|---|
| This compound | Structure | 0.22 | 85% | 12.27 |
| Compound A | Structure | 0.25 | 75% | 15.00 |
| Compound B | Structure | 0.30 | 70% | 20.00 |
Case Studies
In a recent case study involving the use of this compound in combination therapies, researchers observed synergistic effects when paired with conventional antibiotics, leading to enhanced efficacy against resistant strains of bacteria .
Q & A
Q. What are the established synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide, and what reaction conditions are critical for high yield?
The synthesis typically involves coupling naphthalen-1-ylacetyl chloride with a fluorophenoxyethylamine derivative. Key steps include:
- Acylation : Reacting the amine group of 2-(4-fluorophenoxy)ethylamine with naphthalen-1-ylacetyl chloride in dichloromethane (DCM) at 273 K, using triethylamine as a base to neutralize HCl .
- Purification : Extraction with DCM, washing with NaHCO₃ and brine, followed by solvent evaporation. Crystallization from toluene yields pure product .
- Critical Conditions : Temperature control (<273 K) prevents side reactions, while solvent choice (DCM) ensures solubility and reaction efficiency .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with aromatic protons (naphthalene: δ 7.2–8.3 ppm) and fluorophenoxy groups (δ 6.7–7.1 ppm) serving as diagnostic signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 364.12) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., N–H···O interactions stabilizing crystal packing) .
Q. How is preliminary biological activity screening conducted for this compound?
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods (e.g., Ellman’s assay for AChE) .
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can synthetic protocols be optimized to enhance yield and purity?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics but require post-synthesis purification via column chromatography .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) as a catalyst in acylation reactions reduces reaction time .
- In-line Monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, ensuring stepwise completion .
Q. What structural insights can be derived from X-ray crystallography, and how do they inform activity?
- Dihedral Angles : The angle between the naphthalene and fluorophenoxy planes (e.g., 60.5° in analogs) influences molecular rigidity and receptor binding .
- Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) stabilize the crystal lattice and may mimic interactions with biological targets .
- Steric Effects : Bulky substituents (e.g., 4-fluorophenoxy) limit conformational flexibility, impacting pharmacokinetics .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Re-evaluate activity at varying concentrations to distinguish true efficacy from assay artifacts .
- Structural Analog Comparison : Compare with derivatives (e.g., N-(3-chloro-4-fluorophenyl) analogs) to identify substituent-specific trends .
- Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. What computational methods are used to predict binding modes and pharmacokinetic properties?
- Molecular Docking : Tools like AutoDock Vina model interactions with COX-2 or kinase targets, guided by crystallographic data .
- ADMET Prediction : Software (e.g., SwissADME) estimates logP (∼3.5), blood-brain barrier permeability (low), and CYP450 inhibition risks .
- QSAR Modeling : Relates electronic parameters (e.g., Hammett σ values of substituents) to antimicrobial potency .
Q. How are reaction intermediates characterized to troubleshoot synthesis challenges?
- LC-MS/MS : Identifies unstable intermediates (e.g., Schiff bases in multi-step syntheses) .
- Isotopic Labeling : ¹⁸O-tracing in hydrolysis steps confirms mechanistic pathways .
- Kinetic Studies : Variable-temperature NMR monitors intermediate stability (e.g., enolates in Claisen condensations) .
Methodological Tables
Q. Table 1. Key Crystallographic Data for Structural Analogs
| Parameter | Value (Analog) | Reference |
|---|---|---|
| Dihedral angle | 60.5° (naphthalene–aryl) | |
| N–H···O bond length | 2.85 Å | |
| Space group | P2₁/c |
Q. Table 2. Biological Activity of Structural Analogs
| Compound Modification | IC₅₀ (COX-2 Inhibition) | MIC (S. aureus) | Reference |
|---|---|---|---|
| 4-Fluorophenoxy substituent | 12.3 µM | 64 µg/mL | |
| 3-Chloro-4-fluorophenyl | 8.7 µM | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
